

# Synthesis of N,N-diethyl-m-toluamide from m-toluic acid and diethylamine

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## Compound of Interest

Compound Name: *N,N-Bis((~2~H\_5)ethyl)-3-methylbenzamide*

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## Application Note: Synthesis of N,N-diethyl-m-toluamide (DEET)

AN-CHEM-028

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides detailed protocols for the synthesis of N,N-diethyl-m-toluamide (DEET) from m-toluic acid and diethylamine. The primary method described is the conversion of m-toluic acid to its acyl chloride derivative, m-toluoyl chloride, followed by a Schotten-Baumann reaction with diethylamine. An alternative one-pot synthesis using 1,1'-carbonyldiimidazole (CDI) as a coupling agent is also presented, offering high yields and simplified purification. This note includes comprehensive experimental procedures, safety precautions, and quantitative data to ensure clarity and reproducibility.

## Introduction

N,N-diethyl-m-toluamide, commonly known as DEET, is a highly effective and widely used insect repellent. Its synthesis is a fundamental example of amide bond formation, a critical reaction in pharmaceutical and chemical industries. The most common and robust synthetic route involves the activation of a carboxylic acid, in this case, m-toluic acid, to a more reactive species that can readily undergo nucleophilic acyl substitution with an amine (diethylamine).

Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient, as it typically results in an acid-base reaction forming a stable ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be activated. This is most commonly achieved by converting the m-toluic acid into a highly reactive acyl chloride, m-toluoyl chloride, using reagents like thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride.[1][2][3] The subsequent reaction of the acyl chloride with diethylamine, often under basic conditions to neutralize the HCl byproduct, yields DEET.[3][4]

An alternative "one-pot" method utilizes a coupling agent such as 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid in situ, forming a reactive acylimidazole intermediate that then reacts with diethylamine.[5][6] This approach can offer milder reaction conditions and simpler workup procedures, as the byproducts are water-soluble and easily removed.[5][6]

## Reaction Schemes

Method A: Acyl Chloride Pathway Step 1: Formation of m-toluoyl chloride  $\text{HOOC-C}_6\text{H}_4\text{-CH}_3 + \text{SOCl}_2 \rightarrow \text{ClOC-C}_6\text{H}_4\text{-CH}_3 + \text{SO}_2 + \text{HCl}$

Step 2: Amidation  $\text{ClOC-C}_6\text{H}_4\text{-CH}_3 + 2 \text{HN(CH}_2\text{CH}_3)_2 \rightarrow (\text{CH}_3\text{CH}_2)_2\text{NCO-C}_6\text{H}_4\text{-CH}_3 + (\text{CH}_3\text{CH}_2)_2\text{NH}_2^+\text{Cl}^-$

Method B: CDI Coupling Pathway  $\text{HOOC-C}_6\text{H}_4\text{-CH}_3 + \text{CDI} \rightarrow \text{Im-OC-C}_6\text{H}_4\text{-CH}_3 + \text{ImH} + \text{CO}_2$   
 $\text{Im-OC-C}_6\text{H}_4\text{-CH}_3 + \text{HN(CH}_2\text{CH}_3)_2 \rightarrow (\text{CH}_3\text{CH}_2)_2\text{NCO-C}_6\text{H}_4\text{-CH}_3 + \text{ImH}$

## Data Presentation

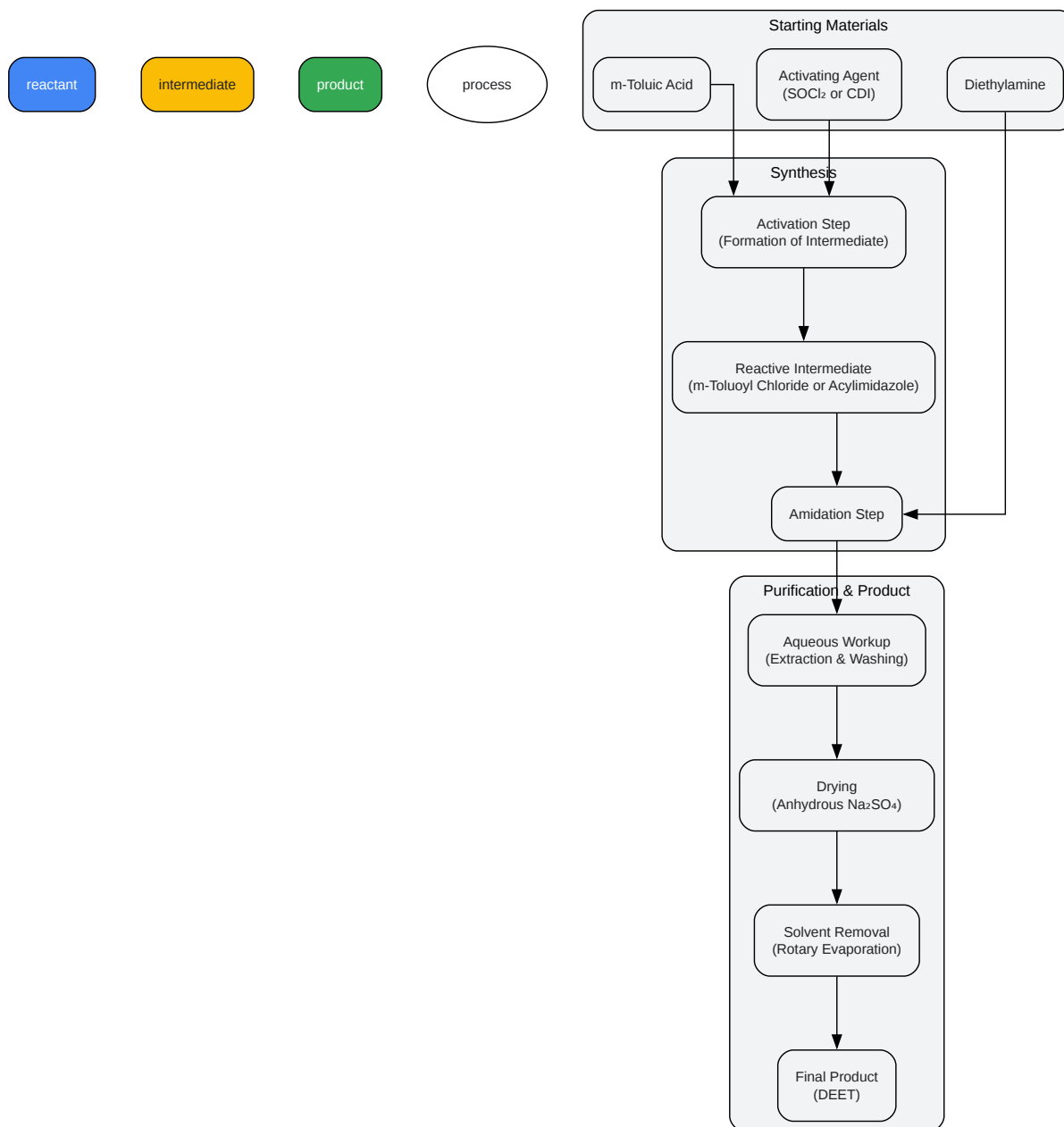
Table 1: Reagent Properties and Molar Ratios

Reagent	Formula	Molar Mass ( g/mol )	Density (g/mL)	Molar Ratio (Method A)	Molar Ratio (Method B)
m-Toluic Acid	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub>	136.15	~1.05	1.0 equiv	1.0 equiv
Thionyl Chloride	SOCl <sub>2</sub>	118.97	1.636	1.2 - 1.4 equiv	-
Diethylamine	C <sub>4</sub> H <sub>11</sub> N	73.14	0.707	2.0 equiv	2.0 equiv
1,1'-Carbonyldiimidazole (CDI)	C <sub>7</sub> H <sub>6</sub> N <sub>4</sub> O	162.15	-	-	1.2 equiv
Dichloromethane	CH <sub>2</sub> Cl <sub>2</sub>	84.93	1.326	Solvent	Solvent

Table 2: Summary of Reaction Conditions and Yields

Parameter	Method A (Thionyl Chloride)	Method B (CDI Coupling)
Step 1: Activation		
Temperature	Reflux (~90°C)[7] or Room Temp[8]	Room Temperature[9]
Time	20-30 minutes	60 minutes
Step 2: Amidation		
Temperature	0°C to Room Temperature	Room Temperature
Time	20-30 minutes	30 minutes
Overall		
Typical Yield	70-98%[7][10]	94-95%[5][6]
Purification	Extraction, Distillation	Aqueous Extraction[5][6]

## Experimental Workflow Diagram



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